Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 5-Bromo-8-methoxyquinoline Hydrochloride
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 5-Bromo-8-methoxyquinoline Hydrochloride
Executive Summary
In the landscape of rational drug design, the quinoline scaffold remains a highly privileged pharmacophore, frequently leveraged in the development of antimalarial, antineoplastic, and antibacterial agents. Among the vast array of halogenated heterocycles, 5-Bromo-8-methoxyquinoline hydrochloride serves as a critical, bifunctional building block.
This whitepaper provides an in-depth technical analysis of this compound. By examining its physicochemical properties and detailing a self-validating protocol for its application in palladium-catalyzed cross-coupling, this guide bridges the gap between theoretical structural chemistry and practical benchtop synthesis.
Physicochemical Profiling & Structural Analysis
Understanding the exact physical parameters of a building block is the first step in designing a robust synthetic route. The hydrochloride salt form of 5-Bromo-8-methoxyquinoline is specifically engineered to enhance bench stability and solubility.
Below is the consolidated physicochemical profile based on authoritative chemical databases [1].
Table 1: Quantitative Physicochemical Data
| Parameter | Value | Causality / Implication in Synthesis |
| Chemical Name | 5-Bromo-8-methoxyquinoline hydrochloride | Standard IUPAC nomenclature. |
| CAS Number | 1559059-91-4 | Unique identifier for procurement and safety tracking. |
| Molecular Formula | C₁₀H₉BrClNO | Includes the HCl equivalent necessary for stoichiometric calculations. |
| Molecular Weight | 274.54 g/mol | Critical for accurate molarity and equivalent scaling. |
| SMILES | Cl.COC1=CC=C(Br)C2=CC=CN=C12 | Useful for in silico modeling and computational docking. |
| LogP | ~3.43 | Indicates moderate lipophilicity; guides solvent selection for extraction. |
| Topological Polar Surface Area | 22.12 Ų | Low TPSA suggests excellent potential for blood-brain barrier (BBB) penetration if the scaffold is retained in the final API. |
| Storage Conditions | Sealed in dry, 2-8°C | Prevents ambient moisture absorption (hygroscopicity) and thermal degradation. |
Data sourced and verified from1 [1].
Mechanistic Insights: The Logic of the Scaffold
As an application scientist, I emphasize that every structural feature of a building block dictates its reactivity. The design of 5-Bromo-8-methoxyquinoline hydrochloride is highly intentional:
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The Hydrochloride Salt Advantage: Free base quinolines are susceptible to N-oxidation and can degrade over time. The HCl salt protonates the basic nitrogen, stabilizing the lone pair and drastically extending shelf life. However, this requires deliberate stoichiometric neutralization during base-mediated reactions.
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The 5-Bromo Electrophile: Bromine at the C5 position is highly activated for oxidative addition by low-valent transition metals. It serves as the primary vector for Suzuki-Miyaura, Heck, and Sonogashira couplings.
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The 8-Methoxy Directing Group: The methoxy group at C8 acts as an electron-donating group (EDG), enriching the electron density of the aromatic system. Post-coupling, this group can be selectively cleaved (e.g., using BBr₃) to reveal an 8-hydroxyquinoline—a potent bidentate metal chelator utilized in metalloenzyme inhibitors.
Experimental Methodology: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
To demonstrate the synthetic utility of this building block, the following protocol outlines a highly efficient Suzuki-Miyaura cross-coupling.
The Self-Validating System
This protocol is designed to be self-validating. Because bromine possesses two stable isotopes ( 79 Br and 81 Br) in a nearly 1:1 ratio, any unreacted free base will present a distinct doublet at m/z 238.0 and 240.0 ([M+H]⁺) via LC-MS. The complete disappearance of this isotopic signature confirms 100% conversion of the starting material.
Step-by-Step Protocol
Reagents Required:
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5-Bromo-8-methoxyquinoline hydrochloride (1.0 mmol, 274.5 mg)
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Target Arylboronic Acid (1.2 mmol, 1.2 eq)
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Potassium Carbonate (K₂CO₃) (3.0 mmol, 3.0 eq)
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Pd(dppf)Cl₂ catalyst (0.05 mmol, 5 mol%)
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1,4-Dioxane / Deionized Water (4:1 v/v, 10 mL)
Workflow:
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Reaction Setup & Neutralization: In a 25 mL Schlenk tube equipped with a magnetic stir bar, add 5-Bromo-8-methoxyquinoline hydrochloride (274.5 mg) and K₂CO₃ (414.6 mg).
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Causality Check: Why 3.0 equivalents of base? Exactly 1.0 equivalent is consumed instantly to neutralize the HCl salt and liberate the free base. The remaining 2.0 equivalents are required to form the reactive boronate complex during the transmetalation step.
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Substrate Addition: Add the target arylboronic acid (1.2 mmol) to the vessel.
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Solvent Introduction & Degassing: Add 10 mL of the 1,4-Dioxane/H₂O (4:1) mixture. Sparge the solution with ultra-pure Nitrogen (N₂) for 10 minutes.
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Causality Check: Oxygen must be rigorously excluded to prevent the homocoupling of the boronic acid and the oxidation of the Pd(0) active catalytic species.
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Catalyst Addition: Quickly add Pd(dppf)Cl₂ (36.6 mg) under a positive stream of N₂, then seal the tube.
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Thermal Activation: Heat the reaction mixture in an oil bath at 90°C for 12 hours with vigorous stirring.
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Workup & Extraction: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with brine (2 x 15 mL). The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
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Analytical Validation: Run an LC-MS aliquot of the crude mixture. Verify the absence of the m/z 238.0/240.0 doublet to confirm complete oxidative addition.
Mechanistic Pathway Visualization
The following diagram maps the logical flow of the protocol described above, highlighting the transition from the stable HCl salt to the functionalized product through the catalytic cycle.
Fig 1: Pd-catalyzed cross-coupling workflow utilizing the 5-Bromo-8-methoxyquinoline HCl salt.
Conclusion
5-Bromo-8-methoxyquinoline hydrochloride is a highly versatile, bench-stable building block. By understanding the physicochemical implications of its salt form and leveraging its precise electronic properties, medicinal chemists can efficiently execute complex cross-coupling reactions. Strict adherence to stoichiometric causality—particularly regarding base equivalents—and utilizing isotopic LC-MS tracking ensures a self-validating, high-yield synthetic workflow.
References
- ChemScene. "1559059-91-4 | 5-Bromo-8-methoxyquinoline hydrochloride - ChemScene". ChemScene Compound Database.
- Aaronchem. "103028-31-5 | MFCD08063209 | 4-Bromo-8-Methoxyquinoline" (Cross-reference for quinoline derivative properties). Aaronchem Catalog.
